molecular formula C28H32O12 B11160431 6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11160431
M. Wt: 560.5 g/mol
InChI Key: GZYJQIYKODJQNJ-JBMSBTKCSA-N
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Description

6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a complex organic compound with a unique structure that combines a chromen ring system with a glucopyranoside moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromen ring system and the subsequent attachment of the glucopyranoside moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques, such as chromatography, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the chromen ring system or the glucopyranoside moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of chromen and glucopyranoside, such as:

Uniqueness

What sets 6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside apart is its specific combination of the chromen ring system with the glucopyranoside moiety, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H32O12

Molecular Weight

560.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C28H32O12/c1-14(29)34-13-23-24(35-15(2)30)25(36-16(3)31)26(37-17(4)32)28(40-23)38-18-10-11-20-19-8-6-5-7-9-21(19)27(33)39-22(20)12-18/h10-12,23-26,28H,5-9,13H2,1-4H3/t23-,24-,25+,26-,28-/m1/s1

InChI Key

GZYJQIYKODJQNJ-JBMSBTKCSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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